3-Chloro-4-fluoro-2'-methoxybenzophenone
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Overview
Description
3-Chloro-4-fluoro-2’-methoxybenzophenone is an organic compound with the molecular formula C14H10ClFO2. It is a benzophenone derivative, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene rings. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by treating an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of 3-Chloro-4-fluoro-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-2’-methoxybenzophenone undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-withdrawing nature of the chloro and fluoro groups, the compound can undergo electrophilic aromatic substitution reactions.
Nucleophilic substitution: The presence of the chloro group makes it susceptible to nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) can be used.
Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Electrophilic substitution: Products like nitro derivatives or sulfonic acids.
Nucleophilic substitution: Products like hydroxyl derivatives.
Oxidation: Products like carboxylic acids.
Reduction: Products like alcohols.
Scientific Research Applications
3-Chloro-4-fluoro-2’-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-2’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methoxy group can also affect the compound’s solubility and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3’-methoxybenzophenone: Similar structure but lacks the fluoro substituent.
3-Chloro-4-fluorobenzoic acid: Similar substituents but different functional group.
3-Chloro-5-fluoro-4-hydroxybenzaldehyde: Similar substituents but different functional group .
Uniqueness
3-Chloro-4-fluoro-2’-methoxybenzophenone is unique due to the combination of chloro, fluoro, and methoxy groups on the benzophenone structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-12(16)11(15)8-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBNENCUVQBEIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641466 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-57-9 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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